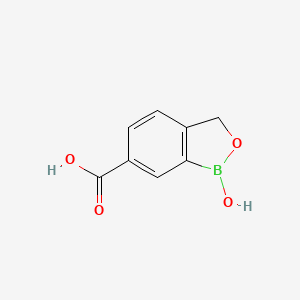

![molecular formula C9H6N2O2 B1442750 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde CAS No. 1353878-06-4](/img/structure/B1442750.png)

4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde

Overview

Description

“4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde” is a chemical compound that is part of a larger family of pyrido[1,2-a]pyrimidines . These compounds are important scaffolds commonly used as building blocks for applications in medicinal chemistry, bioorganic chemistry, catalysis, and materials science . They are associated with various bioindicators, such as cardiovascular, antitumor, nervous system, anti-inflammatory, and anti-infective agents .

Synthesis Analysis

The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives has been investigated via a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine . This procedure has the advantages of good yields, easy work-up, and benign environment-friendly character .

Molecular Structure Analysis

The molecular structure of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives is characterized by the presence of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of the metal chelation motif . The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives can vary depending on the specific compound. For example, 2-(4-Hydroxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is a light yellow oil .

Scientific Research Applications

1. Catalytic Photoredox C−H Arylation

- Application Summary : This compound is used in the synthesis of arylation products through a photocatalytic cycle . The method has a broad substrate scope and represents a metal-free alternative for the synthesis of 3-heteroaryl-substituted 4H-quinolizin-4-ones and azino- and azolo-fused pyrimidones with a bridgehead nitrogen atom .

- Methods of Application : The process involves irradiation of mixtures of title diazonium salts and heteroarenes with green light (510 nm) in the presence of eosin Y disodium salt (EY-Na2) as a photocatalyst .

- Results or Outcomes : The corresponding arylation products were furnished in 8−63% yields .

2. Anti-HIV-1 Agents

- Application Summary : Derivatives of 4-oxo-4H-pyrido[1,2-a]pyrimidine containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings have been synthesized and evaluated for their in vitro anti-HIV-1 activity .

- Methods of Application : The compounds were tested against HIV-1 virus (NL4-3) in Hela cell cultures .

- Results or Outcomes : Most of the tested compounds displayed moderate inhibitory properties against HIV-1 virus. Compounds 11e and 11b exhibited the highest activity among the synthesized compounds with inhibition rate of 51 and 48 % at concentration of 100 μM, respectively .

3. Synthesis of Monastrol

- Application Summary : Monastrol, a potentially important chemotherapeutic for cancer which acts as an inhibitor of mitotic kinesin, can be synthesized using this compound .

- Methods of Application : The synthesis involves the utilization of Lewis acid promoter, Yb (OTf)3 .

- Results or Outcomes : The synthesis leads to the production of monastrol, which has shown potential in cancer treatment .

4. Anticancer Activity

- Application Summary : Thiazolopyrimidine derivatives of this compound have been studied against human cancer cell lines and primary CLL cells .

- Methods of Application : The compounds were tested against various cancer cell lines .

- Results or Outcomes : Compound 16 displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .

5. Antibacterial Activity

- Application Summary : 1,3-thiazolidine pyrimidine derivatives of this compound have been developed and tested for their antibacterial activity against 14 bacterial strains .

- Methods of Application : The compounds were tested against various bacterial strains .

- Results or Outcomes : The synthesized derivatives showed antibacterial activity against the tested strains .

6. Biomimetic Catalyst

- Application Summary : This compound is used in the synthesis of 4-oxo-pyrido [1,2-a] pyrimidine-3-carbonitrile derivatives via a cascade reaction of aldehydes, malanonitrile and 2-aminopyridine in aqueous medium at 65°C under ultrasonication . The procedure has the advantages of good yields, easy work-up, and benign environment friendly character .

- Methods of Application : The process involves the use of β-cyclodextrin as a highly efficient, biodegradable, and reusable catalyst .

- Results or Outcomes : All of the synthesized derivatives were evaluated for their in vitro antibacterial activity against four bacterial strains .

properties

IUPAC Name |

4-oxopyrido[1,2-a]pyrimidine-9-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-6-7-2-1-5-11-8(13)3-4-10-9(7)11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSIZKIHNYPAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=O)C=CN=C2C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201221782 | |

| Record name | 4H-Pyrido[1,2-a]pyrimidine-9-carboxaldehyde, 4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201221782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde | |

CAS RN |

1353878-06-4 | |

| Record name | 4H-Pyrido[1,2-a]pyrimidine-9-carboxaldehyde, 4-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353878-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Pyrido[1,2-a]pyrimidine-9-carboxaldehyde, 4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201221782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoate](/img/structure/B1442667.png)

![4-[2-(N-BOC-N-Methyl)aminoethyl]phenylboronic acid](/img/structure/B1442671.png)

![9-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B1442678.png)

![1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1442690.png)